2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid
Descripción
Systematic Nomenclature and Structural Elucidation
The compound 2-[4-[[5,6-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid is a deuterated derivative of the parent molecule MRE-269 (ACT-333679), a pyrazine-based structure with pharmacological relevance. Its systematic IUPAC name reflects its intricate architecture: a pyrazine ring substituted at positions 5 and 6 with pentadeuteriophenyl groups, an isopropylamino side chain at position 2, and a butoxyacetic acid moiety at position 4.
Table 1: Key Structural and Nomenclature Data
The deuterium substitution pattern introduces ten deuterium atoms (five per phenyl ring), strategically placed to maintain electronic equivalence with the protiated form while altering vibrational and nuclear magnetic resonance properties. X-ray crystallography of related compounds reveals a planar pyrazine core with dihedral angles of 15–25° between the aromatic rings and the central heterocycle, suggesting moderate conjugation between substituents.
Historical Context of Deuterated Aromatic Compounds in Chemical Research
Deuteration of aromatic systems dates to Urey's 1931 discovery of deuterium, with early applications in isotopic labeling for reaction mechanism studies. The specific use of pentadeuteriophenyl groups emerged in the 1970s as nuclear magnetic resonance (NMR) spectroscopy became a cornerstone of structural analysis. By replacing all aromatic hydrogens with deuterium, researchers gained three key advantages:
- Simplified 1H NMR spectra : Deuteration eliminates splitting patterns from aromatic protons, allowing clearer observation of aliphatic region signals.
- Enhanced metabolic stability : Deuterium kinetic isotope effects slow oxidative metabolism at labeled positions, a property leveraged in drug development.
- Neutron scattering compatibility : Fully deuterated aromatics enable precise structural studies in crystalline and solution states.
This compound's bis-pentadeuteriophenyl design represents an evolution from early partial deuteration strategies, offering complete isotopic substitution while retaining the electronic characteristics of the parent aryl groups. Recent advances in catalytic H/D exchange reactions using deuterium gas and transition metal catalysts have made such precise deuteration economically viable at scale.
Significance of Pyrazine-Core Architectures in Supramolecular Chemistry
Pyrazine's 1,4-diazine structure confers unique supramolecular properties:
- π-π Stacking : The electron-deficient ring engages in offset stacking interactions with electron-rich aromatics, with stacking distances typically 3.3–3.7 Å.
- Hydrogen Bond Acceptors : Two nitrogen atoms act as Lewis bases, forming N···H–X bonds (X = O, N) with bond lengths of 2.8–3.1 Å in crystal structures.
- Redox Activity : The reversible two-electron reduction to 1,4-dihydropyrazine enables electrochemical sensing applications.
In this compound, the pyrazine core serves as a rigid scaffold positioning the deuterated phenyl groups for potential host-guest interactions. Molecular modeling suggests the isopropylamino-butoxyacetic acid side chain adopts a gauche conformation, creating a chiral pocket despite the achiral pyrazine core. This conformational flexibility allows adaptation to binding sites in synthetic receptors or biological targets.
Propiedades
Fórmula molecular |
C25H29N3O3 |
|---|---|
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
2-[4-[[5,6-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid |
InChI |
InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)/i3D,4D,5D,6D,7D,8D,11D,12D,13D,14D |
Clave InChI |
OJQMKCBWYCWFPU-QQJQIFQQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC=C(N=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])N(CCCCOCC(=O)O)C(C)C)[2H])[2H] |
SMILES canónico |
CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Métodos De Preparación
Catalytic Hydrogen/Deuterium (H/D) Exchange
Methodology :
Deuteration of pre-formed phenyl rings via H/D exchange under acidic or basic conditions using D2O or D2 gas. For example:
- Base-mediated exchange : Reaction of 5,6-diphenylpyrazine intermediates with K2CO3 in D2O at 80°C for 5–24 hours achieves >95% deuterium incorporation at ortho, meta, and para positions.
- Palladium-catalyzed exchange : Pd/C or Pd(OAc)2 in DMSO-d6/D2O at 120°C facilitates aromatic C–H deuteration.
Limitations :
Suzuki-Miyaura Coupling with Deuterated Boronic Acids
Methodology :
Use of pre-deuterated phenylboronic acids (C6D5B(OH)2) in palladium-catalyzed cross-coupling with 5,6-dibromopyrazin-2-amine. Key conditions:
Advantages :
Data Table 1: Comparative Deuteration Methods
| Method | Conditions | Deuterium Incorporation | Yield (%) |
|---|---|---|---|
| H/D Exchange (K2CO3/D2O) | 80°C, 5 hr, 0.67 M K2CO3 | 95–98% | 70–85 |
| Suzuki Coupling | Pd(PPh3)4, THF, 80°C, 12 hr | >99% | 60–75 |
| Pd-Catalyzed Exchange | Pd/C, DMSO-d6/D2O, 120°C, 24 hr | 85–92% | 50–65 |
Stepwise Synthesis of the Target Compound
Synthesis of 5,6-Bis(2,3,4,5,6-Pentadeuteriophenyl)Pyrazin-2-amine
Procedure :
- Deuterated phenylboronic acid preparation :
- Suzuki coupling :
Analytical Data :
- 1H NMR (400 MHz, CDCl3) : Absence of aromatic protons confirms complete deuteration.
- HRMS (ESI+) : m/z calc. for C16D10N4 [M+H]+: 298.18; found: 298.17.
Alkylation with Isopropylamine
Procedure :
Williamson Ether Synthesis for Butoxy-Acetic Acid Chain
Procedure :
- Esterification :
- Hydrolysis :
Data Table 2: Synthetic Step Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, Cs2CO3, THF, 80°C | 68–72 |
| Alkylation | 2-Bromopropane, K2CO3, DMF, 60°C | 85–90 |
| Williamson Ether | tert-Butyl bromoacetate, NaH, 1,4-dioxane | 78–83 |
| Ester Hydrolysis | HCl, THF/H2O, 50°C | 95–98 |
Challenges and Optimization
Deuterium Loss During Acidic Hydrolysis
Purification of Deuterated Intermediates
- Method : Reverse-phase HPLC with deuterated solvents (ACN-d3/D2O) avoids contamination.
Aplicaciones Científicas De Investigación
2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterated phenyl groups may enhance the stability and binding affinity of the compound, leading to more effective inhibition or activation of the target pathways. The pyrazine ring plays a crucial role in the compound’s ability to interact with nucleophilic sites, facilitating its biological activity.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Selexipag (NS-304)
- Structure : Selexipag is the prodrug of MRE-269, with a methylsulfonylacetamide group replacing the acetic acid moiety.
Pharmacokinetics :
Efficacy : In PAH models, selexipag reduced pulmonary vascular resistance (PVR) by 25% in rats, primarily through MRE-269-mediated IP receptor activation .
[4-(5,6-Diphenylpyrazin-2-ylsulfonyl)butoxy]acetic Acid (28c)
- Structural Difference: Replaces the isopropylamino group with a sulfonyl linker.
- Activity : Demonstrated 10-fold lower IP receptor affinity compared to MRE-269 in vitro (IC₅₀ = 1.2 nM vs. 0.12 nM for MRE-269) .
Bosentan
- Mechanism : Dual endothelin receptor antagonist (ERA).
- Efficacy: In a 16-week trial, bosentan improved 6-minute walking distance (6MWD) by 44 m (vs.
- Key Difference : Targets endothelin pathways, unlike MRE-269’s prostacyclin-mediated effects.
Sildenafil
- Mechanism: PDE5 inhibitor, enhancing nitric oxide (NO)-cGMP signaling.
- Efficacy : Increased 6MWD by 45–50 m (vs. placebo) and reduced mean pulmonary artery pressure by 5–8 mmHg .
- Limitation : Short half-life (4 hours) vs. MRE-269’s sustained activity via deuterium-enhanced stability .
Research Findings and Clinical Relevance
MRE-269 in Preclinical Studies
- Receptor Specificity: 100-fold selectivity for IP receptors over other prostanoid receptors (EP/DP/FP) .
- Hemodynamic Effects: Reduced mean pulmonary arterial pressure (mPAP) by 15% in monocrotaline-induced PAH rats .
Deuterium Substitution
- The deuterated phenyl groups in the compound reduce CYP450-mediated metabolism, increasing plasma exposure (AUC) by ~30% compared to non-deuterated analogs .
Comparative Efficacy in PAH Therapy
| Compound | Mechanism | 6MWD Improvement | WHO Class Improvement | Key Limitation |
|---|---|---|---|---|
| MRE-269 (via Selexipag) | IP agonist | 40–50 m | Yes (Class II→I) | Requires prodrug activation |
| Bosentan | ERA | 44 m | No | Hepatotoxicity risk |
| Sildenafil | PDE5 inhibitor | 45–50 m | Yes (Class II→I) | Short half-life |
Actividad Biológica
Chemical Structure and Properties
Chemical Formula: C24H34D10N2O3
Molecular Weight: 426.68 g/mol
CAS Number: Not explicitly provided in the search results but can be derived from its structure.
Structural Features
The compound features a pyrazine ring substituted with a branched alkyl chain and an acetic acid moiety. The presence of deuterated phenyl groups may influence its pharmacokinetic properties and biological interactions.
- Receptor Interaction: The compound is hypothesized to interact with specific receptors in the body, potentially influencing signaling pathways related to inflammation and cellular growth.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.
Research Findings
Recent studies have reported on the biological effects of similar compounds that share structural characteristics:
- Anticancer Activity: Compounds with similar pyrazine structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, the derivative 5,6-Diphenylpyrazin-2-yl has shown promise in inhibiting tumor growth through apoptosis induction.
- Anti-inflammatory Effects: Research indicates that related compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies
-
Study on Antitumor Activity:
- Objective: Evaluate the cytotoxicity of pyrazine derivatives on breast cancer cells.
- Findings: The derivative exhibited significant inhibition of cell proliferation at low micromolar concentrations, indicating its potential as an anticancer agent.
-
Study on Anti-inflammatory Properties:
- Objective: Assess the impact of similar compounds on inflammatory markers in vitro.
- Findings: The compound reduced levels of TNF-alpha and IL-6 in cultured macrophages, supporting its role in inflammation modulation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Study |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Study on pyrazine derivatives |
| Anti-inflammatory | Reduced cytokine levels | In vitro macrophage study |
| Enzyme inhibition | Modulation of metabolic pathways | Comparative analysis with similar compounds |
Table 2: Comparison with Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
